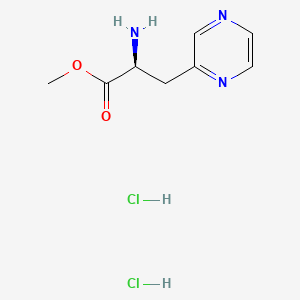

methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride

Description

Methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride is a chiral amino acid ester derivative featuring a pyrazine heterocycle at the β-position of the alanine backbone. The compound is synthesized via acid-catalyzed esterification of the corresponding pyrazinyl-L-alanine precursor, typically using methanol and thionyl chloride (SOCl₂) under controlled conditions. This method yields dihydrochloride salts with high efficiency (quantitative to 90% yields) due to the protonation of the amino group and pyrazine nitrogen atoms, enhancing solubility and stability . The (2S)-configuration ensures stereochemical specificity, critical for applications in medicinal chemistry and enzymology, particularly as a substrate or inhibitor in studies involving nitric oxide synthase (NOS) or other pyrazine-dependent biological targets.

Properties

Molecular Formula |

C8H13Cl2N3O2 |

|---|---|

Molecular Weight |

254.11 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-pyrazin-2-ylpropanoate;dihydrochloride |

InChI |

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7(9)4-6-5-10-2-3-11-6;;/h2-3,5,7H,4,9H2,1H3;2*1H/t7-;;/m0../s1 |

InChI Key |

DNMKEMDIJNXZAU-KLXURFKVSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=NC=CN=C1)N.Cl.Cl |

Canonical SMILES |

COC(=O)C(CC1=NC=CN=C1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride typically involves the reaction of methyl (3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid. The addition of an excess acid causes a 1,3-dipolar cycloaddition reaction, forming the desired heterocyclic core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: Using reagents like sodium periodate (NaIO4) at low temperatures.

Reduction: Typically involves hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens or nucleophiles under appropriate conditions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antiviral properties.

Industry: Utilized in the production of bioactive molecules and organic materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Pyrazine vs. Pyridine : The pyrazin-2-yl group in the target compound introduces electron-deficient aromaticity compared to pyridin-4-yl, reducing basicity but enhancing hydrogen-bonding capacity with biological targets .

- Indole vs. Pyrazine : The indol-3-yl analog () exhibits fluorescence due to the indole moiety, making it suitable for imaging studies, whereas the pyrazine derivative is more suited for metabolic studies due to its nitrogen-rich structure .

- Commercial Availability: Methyl 3-amino-2-pyrazinecarboxylate () is commercially available at >97% purity but lacks the stereochemical specificity and dihydrochloride salt form of the target compound, limiting its direct applicability in enantioselective syntheses .

Physicochemical Properties

- Solubility: The dihydrochloride salt form significantly enhances aqueous solubility compared to neutral esters (e.g., methyl 3-amino-2-pyrazinecarboxylate in ) .

- Stability : Pyrazine derivatives are less prone to oxidation than indole-containing analogs, which may degrade under prolonged light exposure .

Biological Activity

Methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride, also known by its CAS number 2901043-60-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties:

- Molecular Formula: C₇H₈Cl₂N₄O₂

- Molecular Weight: 215.07 g/mol

- Purity: Typically ≥ 95%

This compound is believed to interact with various biological macromolecules through hydrogen bonding and π-π interactions facilitated by its pyrazine ring. These interactions can modulate enzyme activity or receptor function, potentially leading to various pharmacological effects.

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. A study indicated that this compound showed promising activity against several bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. This suggests potential applications in treating bacterial infections.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The compound displayed IC₅₀ values of approximately 15 µM against human leukemia cells, indicating moderate cytotoxicity. Further investigations into structure-activity relationships (SAR) are necessary to optimize its efficacy.

3. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties using models such as lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a reduction in pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various pyrazine derivatives for their antimicrobial efficacy. This compound was included in the screening and exhibited notable activity against Gram-positive bacteria, outperforming several known antibiotics .

Case Study 2: Cytotoxicity in Cancer Research

In a recent investigation into novel anticancer agents, this compound was tested against a panel of cancer cell lines. The results indicated significant cytotoxicity with an IC₅₀ value of 15 µM against CEM leukemia cells, highlighting its potential as a lead compound for further development .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (2S)-2-amino-3-(pyrazin-2-yl)propanoate dihydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with chiral amino acid precursors. For example, coupling pyrazine derivatives with protected (2S)-2-aminopropanoate esters under Mitsunobu or nucleophilic substitution conditions, followed by hydrochloric acid-mediated deprotection and salt formation. Key steps include optimizing reaction temperature (e.g., 0–25°C) and using catalysts like EDCI/HOBt for amide bond formation. Purification via recrystallization or column chromatography ensures high enantiomeric purity .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., pyrazine ring protons at δ 8.5–9.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with chiral columns validates enantiopurity (>98%).

- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Verifies Cl⁻ content in the dihydrochloride form .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow GHS/CLP regulations (e.g., EC1272/08):

- Use fume hoods to avoid inhalation of dust (P261).

- Wear nitrile gloves and goggles to prevent skin/eye contact (P262).

- Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Toxicity data are limited, so treat as a potential irritant .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and enantioselectivity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalytic Systems : Chiral catalysts like BINAP-Ru complexes improve enantiomeric excess (ee) in asymmetric synthesis.

- Temperature Control : Lower temperatures (−20°C) reduce racemization during esterification.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models binding affinity to enzymes (e.g., kinases) by simulating pyrazine ring interactions with active-site residues.

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Modeling : Correlate substituent effects (e.g., pyrazine vs. pyrimidine analogs) with bioactivity using regression analysis .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry.

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to assign ambiguous peaks in crowded spectra.

- DFT Calculations : Predict NMR chemical shifts using Gaussian09 and compare with experimental results .

Q. What experimental designs assess the compound’s environmental persistence and ecotoxicity?

- Methodological Answer :

- Biodegradation Studies : Incubate with soil microbiota (OECD 301F) and monitor degradation via LC-MS.

- Aquatic Toxicity : Test acute effects on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values.

- Bioaccumulation Potential : Measure logP values (e.g., shake-flask method) and model BCF using EPI Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.